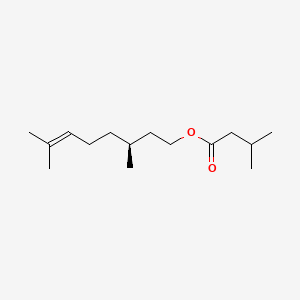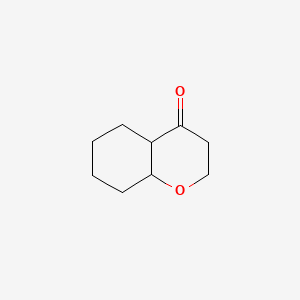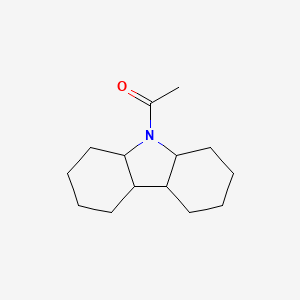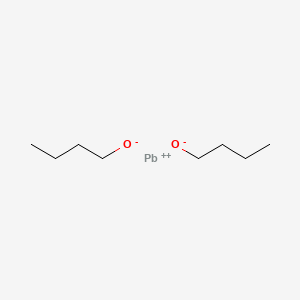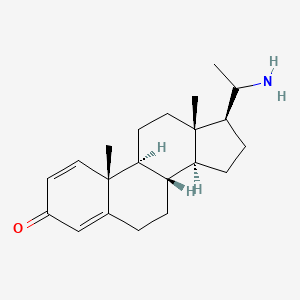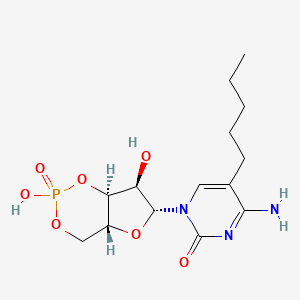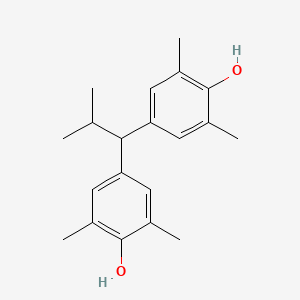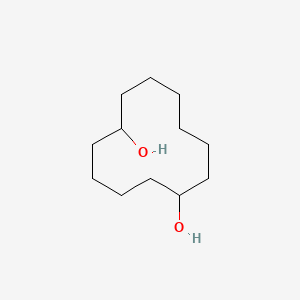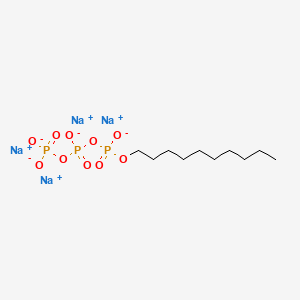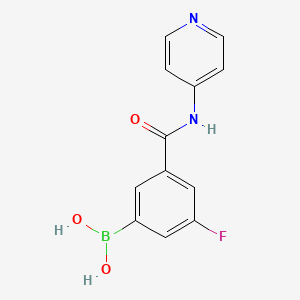
3-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid: is a boronic acid derivative with a unique structure that includes a fluorine atom, a pyridylcarbamoyl group, and a boronic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 4-aminopyridine.
Formation of Intermediate: The 3-fluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amide Formation: The acid chloride is then reacted with 4-aminopyridine to form the amide intermediate.
Boronic Acid Introduction:
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The carbonyl group in the pyridylcarbamoyl moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-hydroxy-5-(4-pyridylcarbamoyl)benzeneboronic acid.
Reduction: Formation of 3-fluoro-5-(4-pyridylamino)benzeneboronic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the formation of C-C and C-N bonds.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid depends on its specific application. In general, the boronic acid group can interact with various molecular targets, such as enzymes or receptors, through the formation of reversible covalent bonds. The pyridylcarbamoyl group can enhance binding affinity and specificity by interacting with complementary sites on the target molecule.
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid
- 3-Fluoro-4-methoxycarbonylphenylboronic acid
Comparison:
- Structural Differences: The position of the pyridylcarbamoyl group and other substituents can significantly impact the compound’s reactivity and binding properties.
- Unique Features: 3-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid’s unique combination of a fluorine atom, pyridylcarbamoyl group, and boronic acid moiety makes it distinct from other similar compounds, potentially offering unique reactivity and binding characteristics.
Eigenschaften
Molekularformel |
C12H10BFN2O3 |
|---|---|
Molekulargewicht |
260.03 g/mol |
IUPAC-Name |
[3-fluoro-5-(pyridin-4-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BFN2O3/c14-10-6-8(5-9(7-10)13(18)19)12(17)16-11-1-3-15-4-2-11/h1-7,18-19H,(H,15,16,17) |
InChI-Schlüssel |
JLFUQZXAJMWGIO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=NC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



